4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Its structure features:
- A pyrazolo[3,4-d]pyridazin-7(6H)-one core, which provides rigidity and hydrogen-bonding capacity.
- A cyclopropyl group at position 4, enhancing metabolic stability and modulating lipophilicity.
- A phenyl group at position 1, contributing to π-π interactions in biological targets.
- A 3,4-dihydroquinolin-1(2H)-yl-2-oxoethyl side chain at position 6, introducing a bicyclic amine moiety that may influence receptor binding or solubility.
Properties
IUPAC Name |
4-cyclopropyl-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c31-22(28-14-6-8-17-7-4-5-11-21(17)28)16-29-25(32)24-20(23(27-29)18-12-13-18)15-26-30(24)19-9-2-1-3-10-19/h1-5,7,9-11,15,18H,6,8,12-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGHFWFYLPTQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=C(C=NN4C5=CC=CC=C5)C(=N3)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multiple steps. One common approach starts with the preparation of the dihydroquinoline intermediate through a cascade oxidative decarbonylative radical alkylation/cyclization of cinnamamides with aliphatic aldehydes under metal-free conditions . This intermediate is then coupled with a pyrazolopyridazine precursor under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the pyrazolopyridazine core.
Scientific Research Applications
4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares its core pyrazolo[3,4-d]pyridazinone structure with analogs reported in patents and chemical databases. Key differences lie in substituent groups, which significantly alter physicochemical and pharmacological properties.
Table 1: Substituent Comparison of Pyrazolo[3,4-d]pyridazinone Derivatives
Key Observations:
R1 Substituents: The target compound’s phenyl group (vs.
R4 Substituents :
- The cyclopropyl group in the target compound and one analog may improve metabolic stability compared to the methyl group in , which is more susceptible to oxidation.
R6 Substituents: The target compound’s dihydroquinoline-derived side chain introduces a fused bicyclic system, likely increasing molecular rigidity and basicity compared to the piperidinyl (in ) or benzyl (in ) groups. This could enhance interactions with hydrophobic pockets in biological targets .
Physicochemical and Spectroscopic Comparisons
NMR Analysis
Evidence from analogous compounds (e.g., ) suggests that substituents alter chemical environments, detectable via <sup>1</sup>H NMR:
- In the target compound, the dihydroquinoline moiety would cause distinct chemical shifts in regions corresponding to protons near the bicyclic amine (e.g., positions analogous to regions A and B in ).
- The cyclopropyl group may shield adjacent protons, leading to upfield shifts compared to methyl or phenyl substituents .
Molecular Weight and Solubility
- The target compound’s higher molecular weight (~450 vs. 362–426 in analogs) suggests reduced solubility, which could be mitigated by the polar oxoethyl linker and basic dihydroquinoline group .
Biological Activity
The compound 4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a novel pyrazolopyridazine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.39 g/mol |
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzyme pathways and receptor interactions. It has been suggested that the compound may act as an antagonist to certain kinases involved in cell signaling pathways associated with cancer proliferation and inflammation.
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it effectively inhibits the growth of various cancer cell lines, including those resistant to standard therapies. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. It modulates the production of pro-inflammatory cytokines and inhibits pathways leading to inflammation, making it a candidate for treating inflammatory diseases.
Study 1: Anticancer Efficacy
A recent study evaluated the effect of the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be developed as a potential therapeutic agent for breast cancer .
Study 2: Inhibition of Inflammatory Responses
In another investigation, the compound was tested in a murine model of rheumatoid arthritis. The results showed a marked decrease in joint swelling and inflammatory markers after administration of the compound over four weeks. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints compared to controls .
Data Summary
| Study | Type | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant reduction in MCF-7 cell viability (IC50 = 12 µM) |
| Study 2 | Anti-inflammatory | Decreased joint swelling in murine model; reduced inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
